

Sevasemten vs. Standard of Care in Becker Muscular Dystrophy: A Comparative Guide

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Compound of Interest

Compound Name: Sevasemten

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This guide provides an objective comparison of the investigational drug **sevasemten** against the current standard of care for the treatment of Becker muscular dystrophy (BMD). It includes a summary of quantitative data from recent clinical trials, detailed experimental protocols, and visualizations of key biological pathways and study designs.

Introduction to Becker Muscular Dystrophy and Current Treatment Landscape

Becker muscular dystrophy is an X-linked recessive neuromuscular disorder characterized by progressive muscle weakness and wasting. It is caused by mutations in the DMD gene that lead to the production of a partially functional dystrophin protein. While typically less severe than Duchenne muscular dystrophy (DMD), BMD leads to significant disability over time, including loss of ambulation and cardiac complications.[1]

The current standard of care for BMD is primarily supportive and multidisciplinary, focusing on managing symptoms and improving quality of life.[2] Key components include:

- **Physical Therapy:** Regular stretching and exercises to maintain muscle strength and flexibility, and prevent joint contractures.[3][4]
- **Cardiac Management:** Routine monitoring for cardiomyopathy with electrocardiograms (ECGs) and echocardiograms.[5][6] Treatment with ACE inhibitors and beta-blockers may be

initiated at the first sign of cardiac dysfunction.[6]

- Corticosteroids: Unlike in DMD, the use of corticosteroids such as prednisone and deflazacort is less common in BMD and is considered on an individual basis.[2]
- Mobility Aids: Use of braces, canes, and wheelchairs as the disease progresses to assist with mobility.[7]

There are currently no approved therapies that target the underlying mechanism of muscle degeneration in BMD.

Sevasemten: A Novel Therapeutic Approach

Sevasemten (formerly EDG-5506) is an investigational, orally administered small molecule designed as a fast skeletal myosin inhibitor.[8] Its mechanism of action aims to reduce contraction-induced muscle damage, a key contributor to the pathology of dystrophinopathies. [9] By selectively inhibiting the ATPase activity of fast-twitch myosin, **sevasemten** is hypothesized to lessen the mechanical stress on muscle fibers that lack fully functional dystrophin, thereby slowing disease progression.[10]

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from clinical trials of **sevasemten** compared to the expected progression under the standard of care, as informed by natural history studies.

Table 1: Change in North Star Ambulatory Assessment (NSAA) Scores

Treatment/Study	Patient Population	Duration	Mean Change in NSAA Score	Comparison to Placebo/Natural History	Citation(s)
Sevasemten (ARCH - Open Label)	12 ambulatory adult males with BMD	24 months	-0.2	Significantly diverged from a natural history average change of -2.4 points.	[8]
Sevasemten (CANYON - Phase 2)	28 ambulatory adult males with BMD	12 months	Stable	+1.1 point difference compared to placebo (p=0.16). Placebo group declined similarly to natural history.	[7] [8]
Sevasemten (MESA - Open Label Extension)	CANYON participants	18 months	+0.8 point improvement from baseline	Placebo participants who switched to sevasemten showed a 0.2 point improvement.	[11]
Sevasemten (MESA - Open Label Extension)	ARCH participants	3 years	Stable	Sustained stabilization of NSAA scores.	[12]

Standard of Care (Natural History)	Ambulatory males with BMD	Per year	-1.2 to -1.3 points	N/A	[5]
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Table 2: Change in Biomarkers of Muscle Damage

Biomarker	Treatment/Study	Patient Population	Duration	Percent Change from Baseline	p-value (vs. Placebo)	Citation(s)
Creatine Kinase (CK)	Sevasemten (CANYON - Phase 2)	28 ambulatory adult males with BMD	6-12 months	-28%	0.02	[7]
Fast Skeletal Muscle Troponin I (TNNI2)	Sevasemten (CANYON - Phase 2)	28 ambulatory adult males with BMD	3-6 months	-77%	<0.001	[8]
Creatine Kinase (CK)	Sevasemten (Phase 1)	7 adults with BMD	14 days	Average maximal reduction of 70%	N/A	[9]
Fast Skeletal Muscle Troponin I (TNNI2)	Sevasemten (Phase 1)	7 adults with BMD	14 days	Average maximal reduction of 98%	N/A	[9]
Myoglobin	Sevasemten (Phase 1)	7 adults with BMD	14 days	Average maximal reduction of 45%	N/A	[9]

Experimental Protocols

ARCH Open-Label Study (NCT05160415)

- Study Design: A Phase 1b, open-label, single-center study to assess the safety, tolerability, and pharmacokinetics of **sevasemten** in adults with BMD.[13]
- Participants: 12 ambulatory males (aged 18-55) with a documented dystrophin mutation and a BMD phenotype.[9][13]
- Intervention: Daily oral administration of **sevasemten** for 24 months.[14]
- Primary Outcome Measures: Safety and tolerability of **sevasemten**. [13]
- Secondary Outcome Measures: Pharmacokinetics, and changes in biomarkers of muscle damage (including CK and TNNI2) and measures of muscle function (including NSAA).[14][15]

CANYON Phase 2 Trial (NCT05291091)

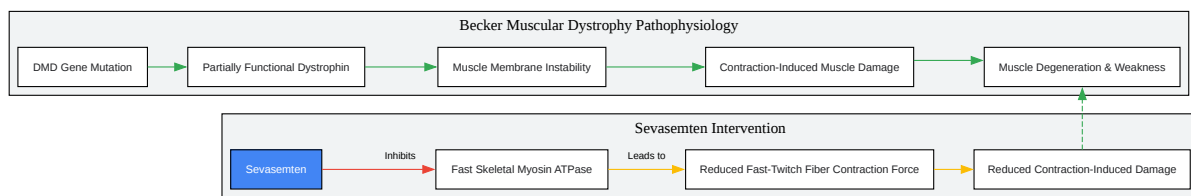
- Study Design: A Phase 2, double-blind, randomized, placebo-controlled, multi-center study. [16][17]
- Participants: 40 adult (aged 18-50) and 29 adolescent (aged 12-17) males with a documented dystrophin mutation and a BMD phenotype.[17] Adult participants were randomized 3:1 to receive **sevasemten** or placebo.[8]
- Intervention: Daily oral administration of **sevasemten** or placebo for a 12-month treatment period.[8]
- Primary Outcome Measure: Change from baseline in serum creatine kinase (CK) levels over 6-12 months for adults.[17]
- Key Secondary Outcome Measure: Change from baseline in the North Star Ambulatory Assessment (NSAA) total score in adults at month 12.[17]
- Other Secondary Endpoints: Changes in other biomarkers of muscle damage (e.g., TNNI2) and other functional assessments.[17]

MESA Open-Label Extension Study (NCT06066580)

- Study Design: An open-label extension study to evaluate the long-term safety, tolerability, and durability of effect of **sevasemten**.[\[18\]](#)
- Participants: Individuals with BMD who were previously enrolled in the ARCH, CANYON, GRAND CANYON, or DUNE trials.[\[18\]](#)
- Intervention: Continued daily oral administration of **sevasemten**.[\[18\]](#)
- Primary Outcome Measures: Long-term safety and tolerability of **sevasemten**.[\[18\]](#)
- Secondary Outcome Measures: Long-term effects on biomarkers of muscle damage and functional measures.[\[18\]](#)

Visualizations

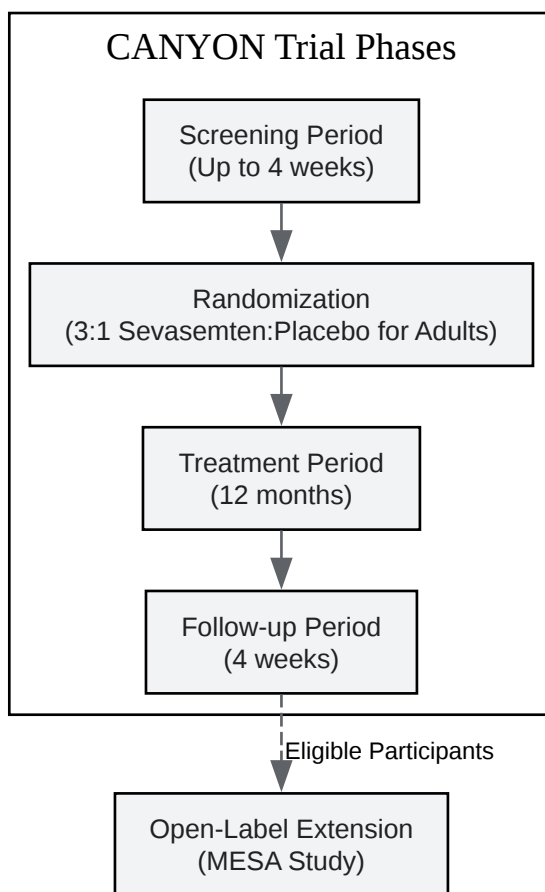
Pathophysiology of Becker Muscular Dystrophy and Sevasemten's Mechanism of Action



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Caption: **Sevasemten**'s proposed mechanism in BMD.

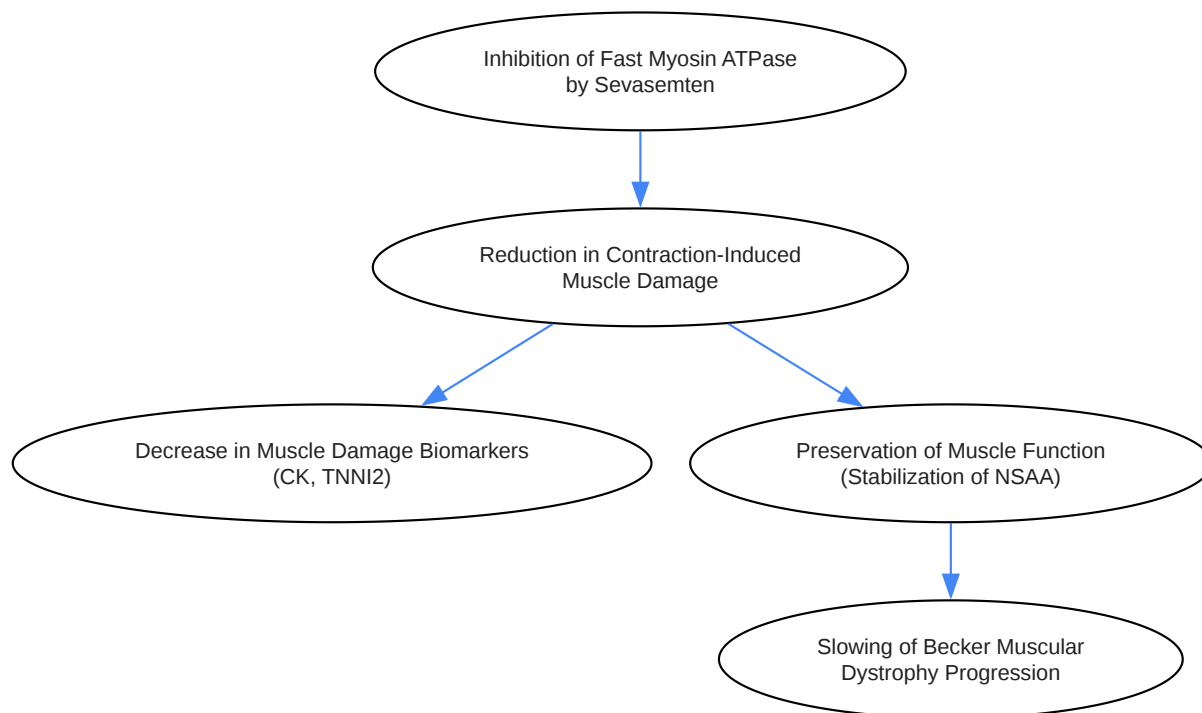
CANYON Phase 2 Clinical Trial Workflow



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Caption: Workflow of the CANYON Phase 2 clinical trial.

Logical Relationship: Sevasemten's Therapeutic Hypothesis



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Caption: The therapeutic hypothesis for **sevasemten**.

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